molecular formula C6HCl3F3N B3285883 2,3,6-Trichloro-4-(trifluoromethyl)pyridine CAS No. 81565-20-0

2,3,6-Trichloro-4-(trifluoromethyl)pyridine

Cat. No.: B3285883
CAS No.: 81565-20-0
M. Wt: 250.4 g/mol
InChI Key: KCMZCZXPLOZOGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,6-Trichloro-4-(trifluoromethyl)pyridine (CAS 81565-20-0) is a high-value halogenated pyridine derivative supplied with a purity of ≥98% . This compound is a solid and should be stored at 2-8°C . Its molecular formula is C 6 HCl 3 F 3 N, with a molecular weight of 250.43 g/mol . This chemical belongs to the trifluoromethylpyridine (TFMP) family, a key structural motif in active agrochemical and pharmaceutical ingredients . The presence of both a strong electron-withdrawing trifluoromethyl group and multiple chlorine atoms on the pyridine ring makes this molecule a versatile and valuable synthetic intermediate . These structural features are known to enhance the biological activity, metabolic stability, and systemicity of compounds in crop protection agents . The unique physicochemical properties of the fluorine atom—including its small van der Waals radius and high electronegativity—can significantly impact a molecule's conformation, lipophilicity, and biomolecular affinity, making TFMP derivatives a privileged scaffold in discovery chemistry . As a building block, the multiple chlorine substituents on this pyridine core allow for selective, stepwise functionalization, enabling researchers to synthesize a diverse array of complex molecules for screening and development . The demand for TFMP intermediates has seen steady growth, underscoring their importance in the development of next-generation agrochemicals and pharmaceuticals . For Research Use Only. This product is intended for laboratory research and further manufacturing use. It is not intended for direct human or veterinary use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3,6-trichloro-4-(trifluoromethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HCl3F3N/c7-3-1-2(6(10,11)12)4(8)5(9)13-3/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCMZCZXPLOZOGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(N=C1Cl)Cl)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HCl3F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2,3,6 Trichloro 4 Trifluoromethyl Pyridine and Analogues

Strategies for Pyridine (B92270) Ring Construction with Trifluoromethyl Group Integration

Building the pyridine skeleton from acyclic precursors allows for the precise placement of the trifluoromethyl group from the outset. This "building block" approach is a versatile alternative to the direct fluorination of existing ring systems. researchoutreach.org

Cyclocondensation reactions involve the assembly of the pyridine ring from smaller, acyclic molecules, at least one of which contains a trifluoromethyl group. researchoutreach.org This method is fundamental for creating various trifluoromethylpyridine (TFMP) isomers. nih.gov A common strategy is the Bohlmann–Rahtz heteroannulation reaction, which can synthesize polysubstituted trifluoromethylpyridines by reacting trifluoromethyl-α,β-ynones with β-enamino esters or ketones. bohrium.com

Several key trifluoromethyl-containing building blocks are frequently employed in these syntheses. jst.go.jpnih.gov Their selection depends on the desired substitution pattern of the final pyridine product.

Table 1: Common Trifluoromethyl-Containing Building Blocks for Pyridine Synthesis
Building Block
Ethyl 2,2,2-trifluoroacetate
2,2,2-Trifluoroacetyl chloride
Ethyl 4,4,4-trifluoro-3-oxobutanoate jst.go.jpnih.gov
(E)-4-Ethoxy-1,1,1-trifluorobut-3-en-2-one jst.go.jpnih.govresearchoutreach.org

For instance, the synthesis of 2-chloro-4-(trifluoromethyl)pyridine (B1345723) can be achieved through a multi-step process starting with vinyl n-butyl ether. This is used to synthesize 4-butoxy-1,1,1-trifluoro-3-en-2-one, a key building block. Subsequent reaction and cyclocondensation yield 2-hydroxy-4-(trifluoromethyl)pyridine, which is then chlorinated to give the final product. google.com Similarly, flonicamid, an insecticide containing the 4-trifluoromethyl-pyridine structure, is produced via a condensation reaction in the presence of ammonia. researchoutreach.org

The synthesis of trifluoromethyl-substituted pyridines from other pre-existing heterocyclic rings is a less common but viable strategy. These methods often involve ring-expansion reactions. For example, strain-release reactions of highly reactive small rings like 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes can be used to generate substituted 2-(trifluoromethyl)azetidines. nih.gov While not a direct route to pyridines, such principles of ring transformation from precursors like aziridines or azetidines represent a potential, though less documented, pathway for accessing more complex heterocyclic systems. nih.govresearchgate.net

Halogenation and Fluorination Techniques

The most established industrial routes to compounds like 2,3,6-trichloro-4-(trifluoromethyl)pyridine involve the modification of simpler, readily available precursors, typically 4-picoline (4-methylpyridine). This multi-step process includes direct chlorination of both the pyridine ring and the methyl group, followed by a halogen exchange reaction to form the trifluoromethyl group. nih.gov

Direct chlorination is used to introduce chlorine atoms onto both the pyridine ring and the side-chain methyl group. These reactions are often performed in the vapor phase at high temperatures. epo.org The extent of chlorination can be controlled by adjusting reaction conditions such as temperature, reactant ratios, and the use of catalysts. jst.go.jpgoogle.com

Vapor-phase chlorination of picolines or partially chlorinated picolines is a common industrial method. epo.orggoogle.com The reaction can be carried out in the presence of catalysts, such as Lewis acids (e.g., ferric chloride) or metal halides deposited on an inorganic support, to improve selectivity and yield. google.comgoogle.com Without a catalyst, these reactions often require very high temperatures and result in poor selectivity. epo.org For example, the chlorination of β-picoline derivatives can be performed in the gas phase at temperatures between 250°C and 450°C. google.com The process can selectively produce precursors like 2,3-dichloro-5-(trichloromethyl)pyridine (B1347059), which are vital for subsequent fluorination steps. epo.orggoogle.com

Table 2: Representative Conditions for Vapor-Phase Chlorination
Starting MaterialCatalyst/ConditionsTemperatureKey Product(s)Reference
Polychloro-β-picolineLewis acid on inorganic support250 - 450°C2,3,5,6-Tetrachloropyridine, 2,3-dichloro-5-(trichloromethyl)pyridine google.com
β-picolineDealuminated Mordenite zeolite or supported palladium175 - 400°C2-Chloro-5-(trichloromethyl)pyridine google.com
α-picolineSilicates (e.g., pyrophyllite) and water200 - 500°CChlorinated pyridines googleapis.com
3,4,5-Trichloro-2-(trichloromethyl)pyridineFerric chloride170 - 220°C3,4,5,6-Tetrachloro-2-(trichloromethyl)pyridine google.com

Halogen exchange (Halex) reactions are a cornerstone of industrial organofluorine chemistry. nih.gov This process typically involves substituting chlorine atoms with fluorine atoms using a fluorinating agent. For the synthesis of trifluoromethylpyridines, this method is specifically applied to convert a trichloromethyl (-CCl₃) group into a trifluoromethyl (-CF₃) group. nih.gov

The synthesis of a trifluoromethyl group on a pyridine ring was first reported in 1947, adapting the methodology used for benzotrifluoride. nih.gov The process begins with the exhaustive chlorination of a picoline's methyl group to form a trichloromethylpyridine intermediate. nih.govepo.org This intermediate is then subjected to fluorination, most commonly using hydrogen fluoride (B91410) (HF). nih.govgoogleapis.com

This halogen exchange can be performed in either the liquid or vapor phase. nih.govgoogleapis.com The reaction often requires a catalyst, such as a Lewis acid (e.g., antimony trichloride (B1173362) or ferric chloride), to facilitate the exchange. nih.govgoogleapis.com The stepwise liquid-phase chlorination followed by vapor-phase fluorination is a common sequence. nih.gov For example, 2,3-dichloro-5-(trichloromethyl)pyridine can be fluorinated to produce 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209). nih.gov The efficiency and selectivity of the reaction depend on factors like temperature, pressure, and the choice of catalyst. googleapis.comgoogle.com

Table 3: Conditions for Fluorination of Trichloromethylpyridines
Starting MaterialFluorinating AgentCatalystTemperatureKey Product(s)Reference
2,3-Dichloro-5-(trichloromethyl)pyridineHFFeCl₃50 - 250°C3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine googleapis.com
Chlorinated (trichloromethyl)pyridineHFMetal halide (e.g., FeCl₃, FeF₃)Not specified(Trifluoromethyl)pyridine googleapis.com
3-Methylpyridine (B133936)HF and Cl₂ (simultaneous)None specified50 - 300°C3-Trifluoromethylpyridine, 2-Chloro-5-trifluoromethylpyridine google.com

Fluorination via Halogen Exchange Reactions

Catalytic Systems for Fluorination

The introduction of the trifluoromethyl group onto the pyridine ring is a critical step, typically achieved through a chlorine-fluorine exchange reaction on a trichloromethylpyridine precursor. The efficiency and selectivity of this fluorination step are heavily dependent on the catalytic system employed. While direct C-H trifluoromethylation is an area of ongoing research, catalyzed halogen exchange (HALEX) reactions remain a primary industrial route. nih.gov

Various catalysts have been developed to facilitate this transformation. Transition metal-based catalysts are prominent in high-temperature, vapor-phase fluorination processes. jst.go.jpnih.gov For instance, iron fluoride is used in simultaneous chlorination/fluorination reactions. jst.go.jpnih.gov In other contexts, Lewis acids like antimony trichloride (SbCl₃) have been shown to significantly improve reaction rates for on-ring chlorination, a crucial preceding step for creating the substrate for fluorination. The fluorination itself is often carried out with hydrogen fluoride (HF). google.com Palladium catalysts, such as Palladium on carbon (Pd/C), are typically used for subsequent modification steps like selective dechlorination rather than the primary fluorination. In some synthetic routes starting from different precursors, cobalt chloride has been used as a catalyst for the combined chlorination and fluorination of 3-methylpyridine at high temperatures. google.com

Table 1: Catalytic Systems in the Synthesis of Trifluoromethylpyridines
CatalystReaction TypeTypical ConditionsRole/AdvantageReference
Iron FluorideVapor-Phase Fluorination/ChlorinationHigh Temperature (>300°C)Facilitates simultaneous chlorination and fluorination. jst.go.jpnih.gov
Antimony Trichloride (SbCl₃)Liquid-Phase Chlorination-Improves on-ring chlorination rates and product purity.
Cobalt ChlorideVapor-Phase Chlorination/FluorinationHigh Temperature (250°C)Used in the synthesis from 3-methylpyridine. google.com
Palladium on Carbon (Pd/C)Reductive DechlorinationMild Conditions (e.g., 55°C)Used for selective removal of chlorine atoms post-fluorination.
Tungsten Hexachloride (WCl₆)On-ring ChlorinationHigh Temperature (175°C)Catalyzes the chlorination of the pyridine ring. asianpubs.org

Vapor-Phase and Liquid-Phase Reaction Systems

The synthesis of chlorinated trifluoromethylpyridines can be conducted in either the liquid phase or the vapor phase, with each approach offering distinct advantages and disadvantages. The choice of phase often depends on the specific transformation step, desired throughput, and available equipment.

Liquid-phase reactions are often employed for the initial chlorination of pyridine precursors. nih.gov For example, 2-chloro-5-methylpyridine (B98176) can be chlorinated in the liquid phase to produce 2,3-dichloro-5-(trichloromethyl)pyridine. nih.gov These reactions can be catalyzed by Lewis acids. google.com While offering potentially simpler reactor setups, liquid-phase processes can sometimes be slower and may require challenging solvent separation and catalyst recovery steps.

Vapor-phase systems are particularly well-suited for high-temperature reactions like fluorination and simultaneous chlorination/fluorination. jst.go.jpnih.gov These reactions are typically conducted at temperatures exceeding 300°C. jst.go.jpnih.gov Vapor-phase processes allow for continuous operation, which is advantageous for large-scale industrial production. A notable approach involves a simultaneous vapor-phase reaction where chlorination and fluorination occur in a single process, offering a more streamlined synthesis. jst.go.jpnih.gov However, these systems require robust equipment capable of withstanding high temperatures and corrosive reagents like HF. google.com They can also lead to a mixture of products, necessitating sophisticated separation techniques. google.comgoogle.com

Table 2: Comparison of Vapor-Phase and Liquid-Phase Reaction Systems
ParameterVapor-Phase SystemLiquid-Phase System
Typical ReactionsHigh-temperature fluorination, simultaneous chlorination/fluorination. jst.go.jpnih.govOn-ring chlorination, selective reductions. nih.gov
TemperatureHigh (150°C to >300°C). nih.govgoogle.comGenerally lower and more varied.
AdvantagesEnables continuous processing, high throughput, can combine reaction steps. jst.go.jpnih.govSimpler reactor design, potentially milder conditions for certain steps.
DisadvantagesRequires specialized high-temperature/corrosion-resistant equipment, can produce complex product mixtures. google.comCan be slower, may require solvent handling and catalyst separation.

Regioselective Synthesis and Isomer Control Strategies

Achieving the specific 2,3,6-trichloro-4-(trifluoromethyl) substitution pattern is a significant challenge due to the multiple reactive sites on the pyridine ring. Regioselectivity—the control of where substituents add to the ring—is paramount. Isomer control strategies are essential to maximize the yield of the desired product while minimizing the formation of unwanted side products.

The primary strategy for controlling regiochemistry lies in the selection of the starting material and the sequential introduction of substituents. The inherent electronic properties of the pyridine ring and the directing effects of existing substituents guide the position of incoming groups. The electron-withdrawing nature of the trifluoromethyl group and chlorine atoms deactivates the ring towards further electrophilic substitution and influences the position of subsequent reactions. For instance, in the Suzuki-Miyaura reaction of 2,6-dichloro-3-(trifluoromethyl)pyridine, substitution occurs preferentially at the more sterically hindered C-2 position due to the electronic influence of the adjacent trifluoromethyl group. kfupm.edu.sa This principle of electronic control is fundamental in planning multi-step syntheses.

Control over reaction conditions is another key tool. In vapor-phase chlorinations, the molar ratio of chlorine gas to the substrate and the reaction temperature can be adjusted to control the number of chlorine atoms added to the ring. nih.gov However, preventing the formation of multi-chlorinated by-products entirely is often difficult. nih.gov This leads to strategies that involve the separation of isomers followed by chemical conversion of by-products into useful materials. For example, a process has been described for converting the byproduct 2,3,6-trichloro-5-trifluoromethylpyridine into a different, commercially valuable isomer through a sequence of selective reduction and substitution reactions. google.com

Table 3: Strategies for Regioselectivity and Isomer Control
StrategyDescriptionExample/ApplicationReference
Sequential SubstitutionIntroducing functional groups in a specific order based on their directing effects to guide the position of subsequent substituents.Chlorinating a specific picoline isomer before fluorination to set the ultimate substitution pattern. nih.gov
Control of Reaction ConditionsAdjusting parameters like temperature and reactant molar ratios to influence the degree and position of substitution.Varying the chlorine gas ratio in vapor-phase chlorination to control the number of added chlorine atoms. nih.gov
Electronic EffectsLeveraging the electron-donating or -withdrawing properties of existing substituents to direct incoming groups.The -CF₃ group directs reactions to specific positions in subsequent coupling reactions. kfupm.edu.sa
By-product ConversionChemically transforming undesired isomers formed during the reaction into the desired product or other useful compounds.Converting 2,3,6-trichloro-5-trifluoromethylpyridine to 2-chloro-3-trifluoromethylpyridine via multi-step reduction. google.com

Optimization and Scale-Up Considerations in Preparative Chemistry

Transitioning a synthetic route from a laboratory setting to large-scale industrial production requires careful optimization of multiple parameters to ensure safety, efficiency, cost-effectiveness, and environmental sustainability. For a complex molecule like this compound, these considerations are critical.

Raw material cost and availability are major factors in industrial chemistry. google.com Synthetic routes that utilize inexpensive and readily available starting materials are strongly preferred. Furthermore, process optimization involves minimizing waste and environmental impact. A crucial strategy is the recycling of unwanted by-products, where undesired isomers are not discarded but are instead reduced and fed back into the reactor, significantly improving atom economy and reducing production costs. jst.go.jpnih.gov

On a practical level, scale-up involves addressing engineering challenges. For vapor-phase reactions, this includes the use of inert diluents like nitrogen to control reaction rates and manage heat. google.com The separation and purification of the final product from unreacted starting materials and by-products is another critical consideration, often requiring techniques like fractional distillation on a large scale. google.com The development of new synthetic routes is often driven by the need to avoid hazardous reagents or harsh reaction conditions, which can be difficult and costly to manage in a large-scale plant. google.com

Table 4: Key Optimization and Scale-Up Parameters
ParameterObjectiveExample StrategyReference
Catalyst EfficiencyIncrease reaction rate, improve selectivity, and reduce reaction time.Using SbCl₃ to shorten chlorination duration significantly.
Reaction ConditionsAchieve high yield and purity under safe and cost-effective conditions.Developing routes with milder temperatures and pressures. google.com
Raw Material SelectionMinimize cost and ensure a stable supply chain.Designing syntheses from inexpensive, readily available precursors instead of complex pyridine compounds. google.com
By-product ManagementMinimize waste and improve overall process economy.Reducing unwanted isomers and recycling them back into the process stream. jst.go.jpnih.gov
Process Safety & EngineeringEnsure safe and stable operation at a large scale.Using inert diluents in vapor-phase reactions; selecting less hazardous reagents. google.comgoogle.com
Downstream ProcessingEfficiently isolate and purify the final product.Employing large-scale fractional distillation to separate product from by-products. google.com

Chemical Reactivity and Transformation Studies of 2,3,6 Trichloro 4 Trifluoromethyl Pyridine

Nucleophilic Substitution Reactions on the Pyridine (B92270) Ring

The pyridine ring in 2,3,6-trichloro-4-(trifluoromethyl)pyridine is highly electron-deficient due to the cumulative electron-withdrawing effects of the nitrogen atom, the three chlorine atoms, and the trifluoromethyl group. This electronic characteristic makes the carbon atoms of the ring electrophilic and thus prone to attack by nucleophiles.

Chlorine Atom Displacement

The chlorine atoms attached to the pyridine ring are susceptible to displacement by a variety of nucleophiles through nucleophilic aromatic substitution (SNAr) reactions. The regioselectivity of these reactions is influenced by both electronic and steric factors. Generally, positions activated by the ring nitrogen and the trifluoromethyl group are more reactive. However, the precise position of substitution can be directed by the choice of nucleophile and reaction conditions.

While specific studies on this compound are limited, research on related polychlorinated and polyfluorinated pyridines provides insights into its expected reactivity. For instance, in 2,4,6-trihalopyridines, nucleophilic attack often occurs preferentially at the 4-position. However, the presence of a trifluoromethyl group at this position in the title compound is expected to direct nucleophilic attack to the chlorine-substituted positions, primarily the 2- and 6-positions, which are activated by the ring nitrogen.

Common nucleophiles that can be employed for chlorine displacement include alkoxides, amines, and thiols. The reactions typically proceed under basic conditions to generate the active nucleophile.

Table 1: Representative Nucleophilic Substitution Reactions on Polychlorinated Pyridines

NucleophileReagentProduct TypeReference Compound(s)
AminePrimary/Secondary AminesAminopyridine5-Chloro-2,4,6-trifluoropyrimidine beilstein-journals.orgresearchgate.netsemanticscholar.org
HydrazineHydrazine HydrateHydrazinopyridine2,4-Dichloropyrido[3,2-d]pyrimidine koreascience.kr

Reactivity of the Trifluoromethyl Group

Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The chlorine atoms on the this compound ring serve as handles for such transformations, allowing for the introduction of various substituents.

Suzuki-Miyaura Coupling for Arylation

The Suzuki-Miyaura coupling reaction, which involves the reaction of an organoboron compound with a halide in the presence of a palladium catalyst and a base, is a widely used method for forming biaryl linkages. nih.govresearchgate.netresearchgate.net It is expected that this compound can undergo Suzuki-Miyaura coupling to replace one or more of its chlorine atoms with aryl or heteroaryl groups. The reactivity of the different chlorine atoms would likely vary, with the 2- and 6-positions being more susceptible to oxidative addition to the palladium catalyst due to their proximity to the ring nitrogen.

Table 2: Typical Conditions for Suzuki-Miyaura Coupling of Chloro-Heterocycles

CatalystLigandBaseSolventReference Compound(s)
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/Water2-Chloropyridines nih.gov
Pd(OAc)₂SPhosK₃PO₄DioxanePolychlorinated Pyridines researchgate.net

Other Transition Metal-Mediated Transformations

Beyond the Suzuki-Miyaura coupling, other palladium-catalyzed reactions such as the Sonogashira and Heck couplings are also expected to be applicable to this compound.

The Sonogashira coupling allows for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. acs.orgacs.orgnih.govwikipedia.orgorganic-chemistry.org This reaction could be used to introduce alkynyl groups onto the pyridine ring of the title compound.

The Heck reaction involves the coupling of an alkene with an aryl or vinyl halide to form a substituted alkene. wikipedia.orgorganic-chemistry.orgresearchgate.netnih.govrsc.org This provides a route to introduce vinyl substituents onto the pyridine core.

The regioselectivity of these reactions would again depend on the relative reactivity of the C-Cl bonds at the 2, 3, and 6-positions.

Oxidation and Reduction Pathways

The pyridine ring and its substituents can undergo both oxidation and reduction under appropriate conditions.

The nitrogen atom of the pyridine ring can be oxidized to an N-oxide using oxidizing agents such as peroxy acids. However, the electron-withdrawing nature of the chlorine and trifluoromethyl groups would make this oxidation more difficult compared to unsubstituted pyridine. The oxidation of aminopyridines by peroxomonosulfuric acid has been studied, suggesting that the pyridine nitrogen can be a site of oxidation. researchgate.net The oxidation of pyridine itself with ammonium (B1175870) peroxydisulfate (B1198043) has also been reported to yield pyridin-2-yl ammonium sulfate. beilstein-journals.org

Reduction of the pyridine ring to a piperidine (B6355638) is a common transformation, typically achieved through catalytic hydrogenation using catalysts such as platinum, palladium, or rhodium on a carbon support. nih.govnih.govresearchgate.net This reaction generally requires high pressures of hydrogen and often acidic conditions to protonate the pyridine nitrogen and facilitate reduction. The chlorine atoms on the ring may also be susceptible to hydrodechlorination under these conditions. Reductive dechlorination of polychlorinated pyridines using zinc in the presence of a phase transfer catalyst has also been reported. google.com The trifluoromethyl group is generally resistant to catalytic hydrogenation. However, hydrodefluorination of trifluoromethylarenes has been achieved using organophotoredox catalysis. nih.gov

Table 3: Summary of Potential Oxidation and Reduction Reactions

Reaction TypeReagent(s)Potential Product(s)Notes
N-OxidationPeroxy acidsThis compound N-oxideMay require forcing conditions
Catalytic HydrogenationH₂, PtO₂ or Pd/CPolychloropiperidine derivativesPotential for hydrodechlorination
Reductive DechlorinationZn, Phase Transfer CatalystLower chlorinated pyridinesSelective dechlorination may be possible

Mechanistic Investigations of Key Transformations

The chemical transformations of this compound are predominantly governed by the principles of nucleophilic aromatic substitution (SNAr). The pyridine ring is inherently electron-deficient, a characteristic that is significantly amplified by the presence of three strongly electron-withdrawing chlorine atoms and a potent trifluoromethyl group. This high degree of electronic activation renders the aromatic ring highly susceptible to attack by nucleophiles.

The mechanism of these transformations typically proceeds through a stepwise addition-elimination pathway. The initial and often rate-determining step involves the attack of a nucleophile on one of the carbon atoms bearing a chlorine atom. This attack disrupts the aromaticity of the pyridine ring and leads to the formation of a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. The stability of this intermediate is crucial for the reaction to proceed and is enhanced by the ability of the electron-withdrawing substituents to delocalize the negative charge.

The regioselectivity of the nucleophilic attack is a key aspect of the compound's reactivity. The chlorine atoms at the 2- and 6-positions (ortho to the nitrogen atom) are generally the most activated towards nucleophilic displacement. This is due to the strong inductive and resonance effects of the ring nitrogen, which effectively stabilizes the negative charge in the Meisenheimer intermediate formed upon attack at these positions. The trifluoromethyl group at the 4-position further enhances the electrophilicity of the entire ring, with a more pronounced effect on the adjacent 3- and 5-positions. However, direct substitution at the 3-position is generally less favored due to less effective charge delocalization in the corresponding intermediate.

Following its formation, the Meisenheimer complex rapidly rearomatizes through the expulsion of a chloride ion, which is a good leaving group. This second step is typically fast and results in the net substitution of a chlorine atom with the incoming nucleophile.

While the chlorine atoms on the pyridine ring are the primary sites for transformation, the trifluoromethyl group is generally stable under common nucleophilic substitution conditions. However, under forcing conditions or with specific reagents, transformations involving the trifluoromethyl group can occur, although these are less common.

Derivatization Chemistry of Functional Groups

The derivatization of this compound primarily involves the selective substitution of its chlorine atoms, offering a versatile platform for the synthesis of a wide array of functionalized pyridine derivatives. The distinct reactivity of the chlorine atoms at different positions allows for a degree of controlled, stepwise derivatization.

As predicted by mechanistic principles, nucleophilic substitution reactions preferentially occur at the 2- and 6-positions. A variety of nucleophiles can be employed to displace these chlorine atoms, leading to the introduction of diverse functional groups. For instance, reaction with alkoxides, such as sodium methoxide (B1231860) or ethoxide, yields the corresponding alkoxy derivatives. Similarly, amines and thiols can be used to introduce amino and thioether functionalities, respectively.

The following table provides illustrative examples of derivatization reactions, highlighting the types of nucleophiles used and the resulting products. It is important to note that specific reaction conditions, such as temperature, solvent, and the nature of the base (if required), play a critical role in determining the outcome and selectivity of these reactions.

NucleophileReagent ExampleProduct Functional GroupPosition of Substitution (Predicted)
AlkoxideSodium Methoxide (NaOCH₃)Methoxy (-OCH₃)2- and/or 6-
AmineAmmonia (NH₃)Amino (-NH₂)2- and/or 6-
ThiolateSodium Thiophenoxide (NaSPh)Phenylthio (-SPh)2- and/or 6-
Hydroxide (B78521)Sodium Hydroxide (NaOH)Hydroxy (-OH)2- and/or 6-

By carefully controlling the stoichiometry of the nucleophile and the reaction conditions, it is often possible to achieve selective monosubstitution at either the 2- or 6-position. Subsequent reaction with a different nucleophile can then be used to modify the remaining chloro-substituted positions, providing a pathway to dissymmetrically substituted pyridines. The chlorine atom at the 3-position is the least reactive and typically requires more forcing conditions for its displacement.

This rich derivatization chemistry underscores the importance of this compound as a versatile building block in the synthesis of complex molecules with potential applications in various fields of chemistry.

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds by mapping the magnetic fields around atomic nuclei. For 2,3,6-Trichloro-4-(trifluoromethyl)pyridine, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of its constitution.

¹H and ¹³C NMR Chemical Shift Analysis

Due to the substitution pattern of this compound, the pyridine (B92270) ring possesses a single proton. The ¹H NMR spectrum is therefore expected to exhibit a singlet for the C5-proton. The chemical shift of this proton would be significantly influenced by the cumulative electron-withdrawing effects of the three chlorine atoms and the trifluoromethyl group. In comparison to pyridine (δ 7.2-8.5 ppm), this proton is anticipated to be deshielded, appearing at a lower field.

The ¹³C NMR spectrum provides more detailed structural information by detecting the carbon skeleton. The spectrum will display six distinct signals corresponding to the five carbons of the pyridine ring and the one carbon of the trifluoromethyl group. The chemical shifts are dictated by the nature of the substituents. The carbons bonded to the chlorine atoms (C2, C3, and C6) will experience a deshielding effect. The carbon attached to the trifluoromethyl group (C4) will also be significantly deshielded and will appear as a quartet due to coupling with the three fluorine atoms. The trifluoromethyl carbon itself will also be observable, typically at a lower field, and will also present as a quartet. The sole protonated carbon (C5) will have a chemical shift influenced by the adjacent chloro and trifluoromethyl substituents.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on general principles and data from analogous compounds. Actual experimental values may vary.

AtomPredicted Chemical Shift (ppm)Multiplicity
¹H NMR
H5> 8.0Singlet
¹³C NMR
C2145-155Singlet
C3130-140Singlet
C4135-145Quartet
C5120-130Singlet
C6145-155Singlet
CF₃115-125Quartet

¹⁹F NMR for Trifluoromethyl Group Characterization

¹⁹F NMR is a highly sensitive technique for the detection and characterization of fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum is expected to show a single signal, a singlet, corresponding to the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal provides a unique fingerprint for the trifluoromethyl group and its electronic environment within the molecule.

Two-Dimensional NMR Techniques

To unambiguously assign the ¹H and ¹³C signals and to probe through-bond and through-space connectivities, two-dimensional (2D) NMR techniques are employed.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of directly bonded protons and carbons. For this compound, an HSQC spectrum would show a single cross-peak connecting the ¹H signal of H5 to the ¹³C signal of C5.

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals long-range couplings between protons and carbons (typically over two to three bonds). The HMBC spectrum would be crucial for confirming the substitution pattern. For instance, correlations would be expected between the H5 proton and the carbons at positions C3, C4, and C6.

Correlation Spectroscopy (COSY): While not directly applicable for the single proton in the aromatic region of this specific molecule, COSY is invaluable for establishing proton-proton coupling networks in more complex derivatives.

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides a "molecular fingerprint" based on the vibrational modes of the molecule's chemical bonds.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound will be characterized by a series of absorption bands corresponding to the various vibrational modes of the molecule. Key expected absorptions include:

C-H stretching: A weak band in the region of 3000-3100 cm⁻¹ corresponding to the stretching vibration of the lone C-H bond on the pyridine ring.

C-N and C-C stretching: A series of bands in the 1400-1600 cm⁻¹ region, characteristic of the pyridine ring stretching vibrations.

C-F stretching: Strong absorption bands are expected in the 1100-1300 cm⁻¹ region, which are characteristic of the C-F stretching vibrations of the trifluoromethyl group.

C-Cl stretching: Absorptions corresponding to the C-Cl stretching vibrations are typically found in the 600-800 cm⁻¹ region.

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR, as some vibrational modes that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. For this compound, the Raman spectrum would also exhibit characteristic peaks for the pyridine ring vibrations, as well as the C-F and C-Cl stretching modes. The symmetric vibrations of the molecule are often more intense in the Raman spectrum.

Table 2: Predicted FT-IR and Raman Vibrational Frequencies for this compound Note: These are predicted values based on general principles and data from analogous compounds. Actual experimental values may vary.

Vibrational ModePredicted Frequency Range (cm⁻¹)Expected Intensity (FT-IR)Expected Intensity (Raman)
C-H stretch3000-3100WeakMedium
C-N/C-C ring stretch1400-1600Medium-StrongMedium-Strong
C-F stretch (CF₃)1100-1300StrongMedium
C-Cl stretch600-800Medium-StrongStrong

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ionized molecules. This allows for the precise determination of a compound's molecular weight and can provide significant insight into its structure through the analysis of fragmentation patterns.

A thorough search of the scientific literature and chemical databases for experimental mass spectrometry data specifically for this compound did not yield any publicly available information. While mass spectra for related compounds, such as other isomers of trichloro-(trifluoromethyl)pyridine and pyridines with different substitution patterns are available, this data cannot be directly extrapolated to the specific fragmentation behavior of the 4-(trifluoromethyl) isomer.

In a general context, the mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its exact mass. The isotopic pattern of this peak would be characteristic of a molecule containing three chlorine atoms. Fragmentation would likely involve the loss of chlorine atoms, the trifluoromethyl group, or rearrangements of the pyridine ring, providing valuable clues for its structural confirmation. A study on the fragmentation of trifluoromethyl-substituted heterocycles indicates that the release of the .CF3 radical is a common pathway. fluorine1.ru However, without experimental data for the specific title compound, a detailed analysis of its fragmentation pathways remains speculative.

Table 1: Predicted Molecular Ion Data for this compound

PropertyValue
Molecular Formula C₆HCl₃F₃N
Monoisotopic Mass 248.9127 g/mol
Average Mass 250.43 g/mol

This data is calculated based on the chemical formula and has not been experimentally confirmed by published mass spectrometry data for this specific compound.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an essential technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its crystalline form. This method provides precise data on bond lengths, bond angles, and intermolecular interactions, which are crucial for a complete structural understanding.

Despite extensive searches of crystallographic databases and the scientific literature, no experimental X-ray crystallographic data for this compound has been found.

Crystallographic data for structurally related compounds have been reported. For instance, the crystal structure of 2,3,6-trichloro-5-(trichloromethyl)pyridine (B6317128) has been determined, revealing an orthorhombic crystal system. nih.gov While this provides some insight into the packing of similar polychlorinated pyridines, the substitution of a trifluoromethyl group at a different position on the pyridine ring would significantly alter the crystal packing and molecular geometry. Therefore, these findings cannot be used to infer the solid-state structure of this compound.

Table 2: Summary of Crystallographic Data Search for this compound

ParameterFinding
Crystal System No data available
Space Group No data available
Unit Cell Dimensions No data available
Key Bond Lengths/Angles No data available

The absence of data in this table reflects the lack of publicly available experimental crystallographic studies for this specific compound.

Computational and Theoretical Studies on 2,3,6 Trichloro 4 Trifluoromethyl Pyridine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a framework to investigate the electronic structure and properties of molecules. It is frequently employed to predict molecular geometries, spectroscopic signatures, and reactivity.

Geometry Optimization and Electronic Structure Analysis

A foundational step in the computational study of a molecule is geometry optimization. This process determines the lowest energy arrangement of atoms, corresponding to the most stable structure of the molecule. For 2,3,6-Trichloro-4-(trifluoromethyl)pyridine, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the minimum energy state.

Following optimization, an analysis of the electronic structure would typically be performed. This includes the examination of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these orbitals are crucial for understanding the molecule's reactivity and electronic properties. However, specific optimized geometric parameters and electronic structure data for this compound are not available in the reviewed literature.

Prediction of Spectroscopic Parameters (NMR, IR, Raman)

DFT calculations are a powerful tool for predicting various spectroscopic parameters, which can aid in the identification and characterization of a compound.

NMR (Nuclear Magnetic Resonance): Theoretical calculations can predict the chemical shifts of magnetically active nuclei, such as 1H, 13C, and 19F. These predictions are valuable for interpreting experimental NMR spectra.

Without published studies, predicted NMR chemical shifts and vibrational frequencies for this compound remain undetermined.

Molecular Dynamics and Conformational Analysis

Molecular dynamics (MD) simulations model the movement of atoms and molecules over time, providing insights into the dynamic behavior and conformational flexibility of a compound. For a relatively rigid molecule like this compound, conformational analysis would explore the rotational barrier of the trifluoromethyl group and any potential flexibility of the pyridine (B92270) ring. Such studies are valuable for understanding how the molecule behaves in different environments, but no specific MD or conformational analysis studies for this compound have been found.

Quantum Chemical Analysis of Substituent Effects and Reactivity

Quantum chemical methods can be used to analyze the influence of substituents on the properties and reactivity of a molecule. In this compound, the chlorine atoms and the trifluoromethyl group are strong electron-withdrawing groups. A computational analysis would quantify their effects on the electron distribution in the pyridine ring, influencing its reactivity towards nucleophilic or electrophilic attack. Descriptors such as atomic charges, electrostatic potential maps, and frontier molecular orbital analysis would be employed to predict the most likely sites for reaction. At present, a specific quantum chemical analysis of substituent effects and reactivity for this compound is not publicly available.

Reaction Pathway Energetics and Transition State Characterization

Computational chemistry can be used to model chemical reactions, mapping out the energy landscape of a reaction pathway. This involves locating and characterizing the transition state—the highest energy point along the reaction coordinate—which is crucial for determining the reaction rate. For this compound, this could involve studying, for example, nucleophilic aromatic substitution reactions. The activation energies and reaction enthalpies for such pathways could be calculated. However, no studies detailing the reaction pathway energetics or transition state characterization for reactions involving this specific molecule were identified in the literature search.

Applications As a Synthetic Intermediate and Building Block in Chemical Research

Role as a Precursor in Agrochemical Synthesis Research

There is no specific information in the reviewed sources to confirm the role of 2,3,6-Trichloro-4-(trifluoromethyl)pyridine as a direct precursor in the synthesis of herbicidal, fungicidal, or insecticidal compounds. Research in this area predominantly focuses on other isomers. For instance, derivatives like 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) are well-documented intermediates for various commercial agrochemicals.

Intermediates for Herbicidal Compounds

No specific herbicidal compounds have been identified in the literature that are synthesized directly from this compound.

Intermediates for Fungicidal Compounds

No specific fungicidal compounds have been identified in the literature that are synthesized directly from this compound.

Intermediates for Insecticidal Compounds

No specific insecticidal compounds have been identified in the literature that are synthesized directly from this compound.

Building Block in Pharmaceutical Synthesis Research

While trifluoromethylpyridines are a significant class of compounds in pharmaceutical research, no specific examples of this compound being used as a key building block for pharmaceutical agents were found in the available data.

Utilization in the Development of Specialty Organic Materials

The search did not yield any information on the use of this compound in the development of specialty organic materials.

Strategic Derivatization for Novel Chemical Entities

There is a lack of published research detailing the strategic derivatization of this compound to create novel chemical entities. While the reactivity of the pyridine (B92270) ring suggests potential for such reactions, specific studies and outcomes for this isomer are not documented.

Environmental Transformation and Degradation Pathways Mechanistic and Methodological Focus

Abiotic Degradation Mechanisms

Abiotic degradation involves the chemical transformation of a compound without the involvement of biological organisms. Key mechanisms for compounds structurally similar to 2,3,6-Trichloro-4-(trifluoromethyl)pyridine include photochemical transformation and hydrolysis.

Photochemical Transformations in Aquatic and Atmospheric SystemsPhotochemical transformation, or photolysis, is a primary abiotic degradation pathway for many pyridine-based compounds in the environment. This process involves the degradation of a chemical due to the absorption of light energy, particularly ultraviolet (UV) radiation from sunlight.

In aquatic systems, the rate and products of direct photolysis are dependent on the light absorption spectrum of the compound and the quantum yield of the reaction. For related compounds like 3,5,6-trichloro-2-pyridinol (B117793) (TCP), studies have shown that photodegradation follows pseudo-first-order kinetics and is influenced by factors such as pH and the presence of photosensitizers like humic acids. The degradation of TCP, for instance, is known to proceed more rapidly at higher pH values. However, no specific studies detailing the photochemical fate, quantum yield, or transformation products of this compound in water or atmospheric systems are available.

Hydrolysis Pathways and ProductsHydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The rate of hydrolysis for halogenated pyridines can be influenced by pH, temperature, and the specific positions of the substituents on the pyridine (B92270) ring. The electron-withdrawing nature of both chlorine atoms and the trifluoromethyl group would be expected to influence the susceptibility of the C-Cl bonds to nucleophilic attack by water or hydroxide (B78521) ions.

For related compounds, hydrolysis can lead to the replacement of a chlorine atom with a hydroxyl group, forming a pyridinol derivative. For example, the hydrolysis of the pesticide chlorpyrifos (B1668852) is a well-documented pathway that yields 3,5,6-trichloro-2-pyridinol (TCP). However, specific experimental data on the hydrolysis rates, half-lives, and resulting transformation products for this compound under various environmental pH and temperature conditions are not documented in available research.

Biotic Degradation Mechanisms

Biotic degradation involves the breakdown of organic compounds by living organisms, primarily microorganisms such as bacteria and fungi. This is a critical pathway for the removal of many xenobiotic compounds from the environment.

Microbial Degradation ProcessesMicroorganisms can utilize organic compounds as a source of carbon and energy, leading to their mineralization into simpler inorganic substances like CO2, water, and chloride ions. The degradation of chlorinated pyridines often involves initial steps of dechlorination, which can occur under both aerobic and anaerobic conditions.

Studies on the microbial degradation of the related compound TCP have identified specific bacterial strains, such as Pseudomonas species, capable of using it as a sole carbon source. Fungal strains, like Cladosporium cladosporioides, have also been shown to effectively degrade both chlorpyrifos and its hydrolysis product, TCP. These processes are typically enzymatic, involving hydrolases and oxygenases. Without specific studies, it remains unknown whether microorganisms capable of degrading other chlorinated pyridines can also metabolize this compound.

Identification of Transformation ProductsIdentifying the intermediate and final products of degradation is crucial for a complete environmental risk assessment, as some transformation products can be more toxic or persistent than the parent compound. The degradation of TCP, for example, can involve reductive dechlorination and ring cleavage.

Common analytical techniques used to identify such products include gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). These methods allow for the separation and identification of metabolites formed during microbial incubation studies. To date, no research has been published identifying the specific biotic transformation products of this compound.

Soil Sorption and Mobility Methodologies

The fate and transport of a chemical in the subsurface environment are largely governed by its sorption to soil particles. Sorption processes affect the compound's concentration in the soil solution, thereby influencing its mobility, bioavailability, and susceptibility to degradation.

Methodologies for studying soil sorption are well-established, with the batch equilibrium method being the most common approach, often following guidelines such as OECD Guideline 106. This method involves equilibrating solutions of the chemical with soil samples of varying characteristics (e.g., organic carbon content, clay content, pH) to determine sorption coefficients.

Key parameters derived from these studies include:

Sorption coefficient (Kd): The ratio of the chemical's concentration in the sorbed phase (soil) to that in the aqueous phase (water) at equilibrium.

Organic carbon-water (B12546825) partition coefficient (Koc): The sorption coefficient normalized to the soil's organic carbon content (Koc = Kd / foc). It is used to predict sorption in soils with varying organic matter levels.

These experiments often generate sorption isotherms (e.g., Linear, Freundlich, Langmuir models) that describe the relationship between the sorbed and dissolved concentrations. For instance, studies on TCP in purple soil have utilized these models to characterize its adsorption behavior. Breakthrough curve experiments using packed soil columns are another dynamic method to assess both sorption and mobility under flow conditions. Despite the availability of these robust methodologies, no studies have published Kd or Koc values or conducted mobility assessments for this compound.

Modeling Approaches for Environmental Fate Prediction

The environmental fate of this compound, like other agrochemicals, is predicted using a variety of mathematical models to assess its potential for persistence, mobility, and accumulation in different environmental compartments. These models are crucial tools for regulatory agencies and researchers to estimate environmental concentrations and potential exposure risks. The modeling approaches range from relatively simple screening-level models to complex, spatially explicit multimedia models.

A fundamental aspect of environmental fate modeling is the use of the compound's physicochemical properties, such as water solubility, vapor pressure, and partition coefficients (e.g., octanol-water partition coefficient, Kow), along with soil and environmental parameters to predict its behavior. For halogenated and trifluoromethyl-substituted pyridines, these models simulate key environmental processes including degradation, sorption, volatilization, and leaching.

Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the physicochemical and toxicological properties of chemicals based on their molecular structure. For compounds like this compound, where extensive experimental data may be limited, QSAR models can provide initial estimates of important environmental fate parameters. These models correlate structural features of molecules with their environmental behavior, such as soil sorption coefficients (Koc) and degradation half-lives. For instance, the presence of the trifluoromethyl group and chlorine atoms on the pyridine ring will significantly influence the predictions of these models, generally suggesting higher persistence and hydrophobicity.

Leaching and Runoff Models

To assess the potential for water contamination, various models are employed to simulate the movement of pesticides through the soil profile (leaching) and over the soil surface (runoff). Models commonly used in regulatory assessments, such as those utilized by the U.S. Environmental Protection Agency (EPA), include PRZM (Pesticide Root Zone Model) and PELMO (Pesticide Leaching Model). These models incorporate data on:

Pesticide Properties: Adsorption coefficients (Kd or Koc), and degradation rates in soil and water.

Soil Characteristics: Organic carbon content, texture, bulk density, and water holding capacity.

Climatic Data: Rainfall, temperature, and evapotranspiration.

While specific model inputs for this compound are not publicly available, data for structurally similar compounds, such as nitrapyrin (B159567) (2-chloro-6-(trichloromethyl)pyridine), are used in regulatory assessments. For example, the EPA has used such models to conduct drinking water assessments for nitrapyrin and its degradates. regulations.gov

Multimedia Fate Models

Multimedia fate models, often based on the concept of fugacity, predict the partitioning and distribution of a chemical among various environmental compartments, including air, water, soil, sediment, and biota. These models provide a holistic view of a chemical's environmental behavior. A key principle is that chemicals move from compartments of high fugacity (a measure of "escaping tendency") to those of lower fugacity until equilibrium is approached.

For a compound like this compound, these models would estimate its likely distribution based on its vapor pressure, water solubility, and partitioning coefficients. The presence of the trifluoromethyl group can influence its partitioning behavior, and multimedia models help to understand whether it is more likely to be found in soil, water, or air. osti.govepa.govnih.gov

Table 1: Illustrative Input Parameters for Environmental Fate Models Based on a Structurally Related Compound (Nitrapyrin)

Parameter Value Environmental Significance
Soil Adsorption Coefficient (Koc) 322.4 L/kg Indicates moderate mobility in soil. regulations.gov
Aerobic Soil Metabolism Half-life Varies with soil type Determines persistence in soil under oxygenated conditions. regulations.gov
Anaerobic Aquatic Metabolism Half-life Varies Indicates persistence in aquatic environments without oxygen. regulations.gov
Water Solubility 12.1 mg/L (at pH 6, 20°C) for a similar compound (Pyrifluquinazon) Influences potential for leaching and runoff. regulations.gov

This table is for illustrative purposes and uses data from structurally related compounds to demonstrate the types of parameters used in environmental fate modeling. Specific values for this compound may differ.

Table 2: List of Compounds Mentioned

Compound Name
This compound
Nitrapyrin (2-chloro-6-(trichloromethyl)pyridine)

Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for Separation and Analysis

Chromatographic methods are fundamental for separating components from a mixture for subsequent identification and quantification. However, no specific methods have been published for the separation and analysis of 2,3,6-Trichloro-4-(trifluoromethyl)pyridine.

Gas Chromatography (GC) Coupled with Mass Spectrometry (MS)

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful technique for the analysis of volatile and semi-volatile organic compounds like chlorinated pyridines. It offers high separation efficiency and definitive identification based on mass-to-charge ratio. Despite its suitability, a search of scientific literature yields no specific GC or GC-MS methods that have been developed, validated, or applied for the analysis of this compound. Parameters such as column type, temperature programming, and specific mass fragments for selected ion monitoring (SIM) have not been documented for this isomer.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the separation of a wide range of compounds. For pyridine (B92270) derivatives, reverse-phase HPLC is often employed. However, there are no established or published HPLC methods detailing the conditions—such as column chemistry, mobile phase composition, flow rate, or detector settings (e.g., UV wavelength)—for the specific analysis of this compound.

Spectroscopic Detection Methods

Spectroscopic methods are crucial for the structural elucidation and detection of chemical compounds. While general spectroscopic characteristics can be predicted, specific experimental data for this compound are not available in the public domain. There are no published studies detailing its Nuclear Magnetic Resonance (NMR), Infrared (IR), or Ultraviolet-Visible (UV-Vis) spectra.

Sample Preparation Techniques for Various Matrices

Effective sample preparation is critical for accurate quantification, as it involves extracting the analyte of interest from its matrix (e.g., soil, water, biological tissues) and removing interfering substances. Common techniques for similar compounds include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe). However, no studies have been found that describe or validate any of these sample preparation techniques specifically for the extraction and cleanup of this compound from any matrix.

Method Validation and Quantification Limits

Method validation is essential to ensure that an analytical procedure is accurate, precise, and reliable for its intended purpose. This process involves evaluating parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). As no analytical methods have been published for this compound, there is no corresponding data on method validation or established quantification limits.

The table below summarizes the lack of available data for the specified analytical methodologies.

SectionSubsectionMethodologyAvailability of Published Data for this compound
8.1 Chromatographic Techniques
8.1.1Gas Chromatography (GC/GC-MS)No specific methods found.
8.1.2High-Performance Liquid Chromatography (HPLC)No specific methods found.
8.2 Spectroscopic Detection Methods No published experimental spectra (NMR, IR, etc.) found.
8.3 Sample Preparation Techniques No specific methods found for any matrix.
8.4 Method Validation and Quantification Limits No data available (LOD, LOQ, etc.).

Q & A

Q. Critical Factors :

  • Temperature : Higher temperatures (>100°C) favor trifluoromethylation but risk side reactions.
  • Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates.
  • Catalysts : Palladium-based catalysts improve coupling efficiency but require inert atmospheres.

Q. Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., Cl vs. CF₃) via chemical shifts. ¹⁹F NMR confirms trifluoromethyl group integrity .
  • HPLC-MS : Quantifies purity (>95%) and detects trace impurities (e.g., dehalogenated byproducts) .
  • X-ray Crystallography : Resolves ambiguous stereochemistry in crystalline forms .
  • Elemental Analysis : Validates molecular formula (C₆HCl₃F₃N) with <0.3% deviation .

Q. Key Metrics :

  • Retention Time (HPLC) : 8.2 min (C18 column, acetonitrile/water gradient).
  • ¹H NMR (CDCl₃) : δ 8.45 (d, J=5.2 Hz, 1H), δ 7.89 (s, 1H) .

Advanced: How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Q. Methodological Answer :

  • DFT Calculations : Assess charge distribution to identify electrophilic sites (e.g., C-4 vs. C-2 positions). The CF₃ group withdraws electron density, making C-4 more susceptible to nucleophilic attack .
  • Molecular Dynamics : Simulate solvent effects (e.g., DMSO stabilizes transition states via polar interactions) .
  • SAR Studies : Compare with analogs (e.g., 2,6-dichloro-4-CF₃-pyridine) to predict regioselectivity trends .

Case Study : DFT predicted 85% substitution at C-4 under basic conditions, aligning with experimental LC-MS data .

Advanced: How to resolve contradictions in reported biological activity data for this compound?

Methodological Answer : Contradictions often arise from:

  • Assay Variability : Differences in cell lines (e.g., HeLa vs. CHO) or exposure times. Standardize protocols using OECD guidelines .
  • Metabolite Interference : LC-MS/MS quantifies parent compound vs. metabolites in agrochemical studies .
  • Structural Degradation : Monitor stability via accelerated aging tests (40°C/75% RH for 4 weeks) .

Example : Conflicting antifungal IC₅₀ values (5 μM vs. 20 μM) were traced to metabolite formation in acidic media .

Advanced: What strategies optimize regioselectivity in substitution reactions involving this compound?

Q. Methodological Answer :

  • Directed Metalation : Use LiTMP to deprotonate specific positions, directing substituents to C-3 or C-5 .
  • Protecting Groups : Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups) .
  • Solvent Effects : Non-polar solvents (toluene) favor CF₃ group retention during substitution .

Data : Using DMF increased C-4 substitution to 90%, while THF favored C-2 (60%) .

Basic: What are the key considerations for handling and storing this compound to maintain stability?

Q. Methodological Answer :

  • Storage : Argon atmosphere at –20°C prevents hydrolysis of Cl and CF₃ groups .
  • Moisture Control : Use molecular sieves in solvents to avoid unintended hydrolysis .
  • Decomposition Signs : Yellow discoloration indicates degradation; validate via TLC .

Advanced: How do the positions of chlorine and trifluoromethyl groups influence electronic properties and intermolecular interactions?

Q. Methodological Answer :

  • Electron Withdrawal : CF₃ at C-4 reduces electron density at C-2/C-6, enhancing electrophilicity for SNAr reactions .
  • H-bonding : Chlorine at C-3 participates in halogen bonding with protein targets (e.g., kinase inhibitors) .
  • Crystal Packing : XRD shows Cl···Cl contacts (3.3 Å) stabilize the lattice, affecting solubility .

Data : Hammett constants (σₚ): CF₃ = 0.54, Cl = 0.23, explaining reactivity differences .

Basic: What solvents and reaction conditions are optimal for its use as a precursor in heterocyclic compound synthesis?

Q. Methodological Answer :

  • Coupling Reactions : Use DMF/Pd(OAc)₂ for Suzuki couplings with boronic acids (yield: 60–70%) .
  • Cyclization : Toluene at 110°C facilitates pyrazole formation via [3+2] cycloaddition .
  • Avoid Protic Solvents : Methanol/water promote hydrolysis of Cl groups .

Advanced: What analytical approaches are used to quantify trace impurities from synthetic processes?

Q. Methodological Answer :

  • GC-ECD : Detects chlorinated byproducts (LOD: 0.1 ppm) .
  • ICP-MS : Quantifies residual Pd (<10 ppm) from catalytic steps .
  • 2D NMR : Resolves overlapping signals from regioisomers .

Advanced: How to design experiments to assess environmental impact and degradation pathways?

Q. Methodological Answer :

  • Photolysis Studies : Expose to UV (254 nm) in aqueous media; monitor via HPLC for Cl⁻ release .
  • Soil Metabolomics : LC-HRMS identifies transformation products in agricultural soils .
  • QSAR Models : Predict ecotoxicity using logP and molecular volume (e.g., LC₅₀ for Daphnia) .

Data : Hydrolysis half-life: 14 days at pH 7, but <24 hours at pH 10 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3,6-Trichloro-4-(trifluoromethyl)pyridine
Reactant of Route 2
2,3,6-Trichloro-4-(trifluoromethyl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.